Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
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Overview
Description
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is a useful research compound. Its molecular formula is C16H22F6IN2P and its molecular weight is 514.23. The purity is usually 95%.
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Scientific Research Applications
Halogenation Reactions : This compound is used in halogenation reactions, particularly for bromination and iodination. It has been employed in the preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate and Bis(2,4,6-Trimethylpyridine) Bromine(I) Hexafluorophosphate, demonstrating its utility in metalation reactions involving silver (Homsi, Robin, & Rousseau, 2003).
Electrochemical Applications : This compound has been used in the synthesis and characterization of iridium and ruthenium complexes. These complexes are significant for their irreversible amine-centred oxidations, which have been utilized to functionalize glassy carbon electrodes. The influence of collidine (2,4,6-trimethylpyridine) in these processes was also evaluated (Sandroni et al., 2010).
Encapsulation of Polyiodide Species : In studies involving the encapsulation of iodine, Bis(trimethylammonium)hexane diiodide has shown potential for encapsulating iodine, forming the polyiodide species I(-)...I-I...I(-). This process demonstrates its utility in selective formation and predictable control in organic salt crystal matrices (Abate et al., 2010).
Synthesis of Macrocyclic Peroxides : This compound has been effectively used in the synthesis of macrocyclic peroxides. These peroxides, which include 10- to 20-membered macrocycles with two or three peroxide units, have been synthesized through cyclization of unsaturated hydroperoxides and alcohols (Ito et al., 2003).
Halodecarboxylation Reactions : The compound is also used in halodecarboxylation reactions, particularly with acetylenic and ethylenic acids. This process leads to the production of high-yield iodo or bromo acetylenes, showcasing its efficiency in organic synthesis (Homsi & Rousseau, 1999).
Mechanism of Action
Target of Action
The primary target of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate is the respiratory system . It interacts with this system and can cause changes in its function.
Mode of Action
It is known to be ahypervalent iodine compound and is used in organic synthesis for halogenation reactions . It can initiate free radical reactions, cyclization reactions, oxidation reactions, and photochemical reactions .
Biochemical Pathways
As a halogenation reagent, it likely affects pathways involvinghalogenated organic compounds .
Pharmacokinetics
It is known that the compound is asolid at 20°C and should be stored at 0-10°C under inert gas . This suggests that its bioavailability may be influenced by these physical and storage properties.
Result of Action
It is known to causeskin irritation and serious eye irritation .
Action Environment
The action, efficacy, and stability of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate can be influenced by environmental factors. It is sensitive to light, air, and heat , suggesting that these factors can affect its stability and efficacy .
Properties
IUPAC Name |
bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVHVVVDAIMQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6IN2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113119-46-3 |
Source
|
Record name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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